molecular formula C7H6BrFN2O B13673547 5-Bromo-2-fluorobenzohydrazide

5-Bromo-2-fluorobenzohydrazide

Cat. No.: B13673547
M. Wt: 233.04 g/mol
InChI Key: BYUMBYXGOKFQCP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6BrFN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of 5-Bromo-2-fluorobenzohydrazide typically involves the reaction of 5-bromosalicylaldehyde with 2-fluorobenzohydrazide. The reaction is carried out in solvents such as absolute methanol or 95% ethanol, yielding the compound in unsolvated and monohydrate forms . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Chemical Reactions Analysis

5-Bromo-2-fluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different hydrazine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s hydrazone moiety is crucial for its activity .

Comparison with Similar Compounds

5-Bromo-2-fluorobenzohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-2-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMBYXGOKFQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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